Parp10/15-IN-2 Demonstrates Superior PARP10 Potency Compared to Historical Inhibitor OUL35
Parp10/15-IN-2 exhibits a PARP10 IC50 of 0.15 µM, which represents a >2-fold improvement in potency over the widely used PARP10 inhibitor OUL35 (IC50 = 0.329 µM) [1]. This potency gain is achieved while maintaining a clean selectivity profile. The assay was conducted using a homogeneous enzymatic activity assay for mono-ARTs [2].
| Evidence Dimension | PARP10 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 0.15 µM |
| Comparator Or Baseline | OUL35: 0.329 µM |
| Quantified Difference | 2.2-fold more potent |
| Conditions | Human PARP10 catalytic domain, homogeneous enzymatic assay |
Why This Matters
Higher potency allows for lower working concentrations, reducing the risk of off-target effects and enabling more robust cellular and in vivo studies.
- [1] Nizi MG, et al. Potent 2,3-dihydrophthalazine-1,4-dione derivatives as dual inhibitors for mono-ADP-ribosyltransferases PARP10 and PARP15. Eur J Med Chem. 2022 Jul 5;237:114362. PMID: 35500474. View Source
- [2] Venkannagari H, Fallarero A, Feijs KL, Lüscher B, Lehtiö L. Activity-based assay for human mono-ADP-ribosyltransferases ARTD7/PARP15 and ARTD10/PARP10 aimed at screening and profiling inhibitors. Eur J Pharm Sci. 2013 May 13;49(2):148-156. View Source
